molecular formula C10H10ClNO3 B1425946 1-(6-Chloro-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 1263366-13-7

1-(6-Chloro-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone

Cat. No. B1425946
M. Wt: 227.64 g/mol
InChI Key: RAPYBDMRWJKJSI-UHFFFAOYSA-N
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Description

1-(6-Chloro-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone (6-Cl-Pyr-Diox) is a synthetic compound that is used in scientific research for its biochemical and physiological effects. It is a small molecule that has a wide range of applications in laboratory experiments and can be easily synthesized.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been utilized in synthesizing a series of N-(1-(6-(quinoxalin-2-yl)pyridine-2- yl)ethylidene)benzenamines, which served as alternative NNN tridentate ligands coordinating with iron(II) and cobalt(II) dichloride. These complexes demonstrated good catalytic activities for ethylene reactivity, indicating potential in polymer science and catalysis (Sun et al., 2007).
  • A multicomponent domino reaction strategy was exploited to synthesize a new class of poly-functionalized innovative nicotinonitriles incorporating pyrene and/or fluorene moieties. This approach showcased short reaction times, excellent yield, and easy experimental workup, promising advancements in materials science (Hussein, El Guesmi, & Ahmed, 2019).

Molecular and Crystal Structure Analysis

  • The molecular and crystal structure of compounds related to "1-(6-Chloro-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone" have been extensively studied to understand their chemical behavior and stability. For example, the analysis of (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone provided insights into intermolecular interactions and potential applications in molecular design (Lakshminarayana et al., 2009).

properties

IUPAC Name

1-(6-chloropyridin-3-yl)-2-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-9-2-1-7(6-12-9)8(13)5-10-14-3-4-15-10/h1-2,6,10H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPYBDMRWJKJSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloro-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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